Fluclotizolam
描述
氟氯替唑仑是一种噻吩三氮唑二氮杂卓衍生物,首次合成于 1979 年。它被归类为新型苯二氮卓类药物,这意味着它是一种中枢神经抑制剂。 虽然它从未上市,但它一直被作为设计药物出售,并于 2017 年首次被明确鉴定 .
准备方法
氟氯替唑仑的合成可以追溯到 20 世纪 70 年代。合成路线涉及噻吩三氮唑二氮杂卓核心结构的形成。关于反应条件和工业生产方法的具体细节在公共领域并不广泛提供。 众所周知,合成涉及多个步骤,包括形成中间体,随后环化形成最终产物 .
化学反应分析
氟氯替唑仑与其他苯二氮卓类药物一样,可以进行各种化学反应:
氧化: 该反应可以在特定条件下发生,导致形成氧化衍生物。
还原: 氟氯替唑仑可以被还原形成不同的还原产物。
取代: 该反应涉及将一个官能团替换为另一个官能团,这会导致形成各种取代衍生物。
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .
科学研究应用
氟氯替唑仑主要在作为中枢神经抑制剂的药理学性质方面进行了研究。它已被用于研究以了解新型苯二氮卓类药物对 GABA_A 受体的影响,GABA_A 受体是苯二氮卓类药物的主要靶点。 此外,它已被用于法医毒理学以识别和表征新的精神活性物质 .
作用机制
氟氯替唑仑通过与 GABA_A 受体结合发挥作用,GABA_A 受体是大脑中主要的抑制性神经递质受体。通过与该受体结合,氟氯替唑仑增强 GABA 的抑制效应,导致神经元兴奋性降低。 这导致了与苯二氮卓类药物通常相关的镇静、抗焦虑和抗惊厥作用 .
相似化合物的比较
氟氯替唑仑在结构上与其他噻吩三氮唑二氮杂卓类药物类似,如依替唑仑、氟阿尔普拉唑仑和氟布罗马唑仑。 与这些化合物相比,氟氯替唑仑据报道比依替唑仑强 2-3 倍 。氟氯替唑仑独特的结构特征,如氟苯基的存在,有助于其独特的药理学特征。
类似化合物
- 依替唑仑
- 氟阿尔普拉唑仑
- 氟布罗马唑仑
- 氯替唑仑
- 去氯氯替唑仑
属性
IUPAC Name |
4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYRCUZZLRLMHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336484 | |
Record name | Fluclotizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54123-15-8 | |
Record name | Fluclotizolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluclotizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUCLOTIZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。